molecular formula C16H14N6O3 B2972126 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034466-84-5

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No. B2972126
CAS RN: 2034466-84-5
M. Wt: 338.327
InChI Key: GTKSJSWZMAZKBT-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3 and its molecular weight is 338.327. The purity is usually 95%.
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Scientific Research Applications

Binding Interactions and Supramolecular Chemistry

One area of application involves the study of binding interactions between certain molecular structures related to the given compound and other chemical entities. For instance, the binding interactions between 1,2,4-oxadiazol-5-ones, which share structural similarities with the query compound, and imidazoline bases have been explored. These studies reveal how certain moieties in these compounds can form non-covalent complexes through hydrogen bonding, serving as a basis for further supramolecular chemistry applications (Reichert et al., 2001).

Antimicrobial and Antioxidant Activities

Compounds related to the query have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies contribute to the development of new therapeutic agents. For example, novel 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have shown significant antioxidant and antimicrobial properties, indicating potential pharmaceutical applications (Bassyouni et al., 2012).

Synthesis and Functionalization Reactions

Research into the synthesis and functionalization reactions of compounds containing oxadiazole and isoxazole rings, which are structurally related to the query compound, has provided insights into new methods for producing derivatives with potentially valuable physical and chemical properties. These studies demonstrate the versatility of these compounds in organic synthesis and the potential for creating new materials and therapeutic agents (Yıldırım et al., 2005).

Drug Design and Development

The structural features of the query compound and its derivatives have implications in drug design and development, particularly in the creation of novel antimicrobial agents. The synthesis of new hybrid molecules combining benzimidazole and oxadiazole moieties has led to compounds with promising antimicrobial properties, highlighting the potential for these structures in developing new treatments (Shruthi et al., 2016).

properties

IUPAC Name

2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-8-5-13(21-24-8)15-20-14(25-22-15)7-17-16(23)10-3-4-11-12(6-10)19-9(2)18-11/h3-6H,7H2,1-2H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKSJSWZMAZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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